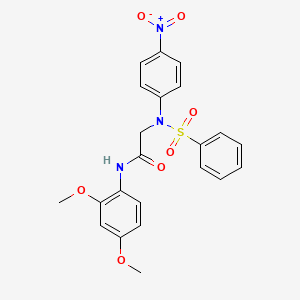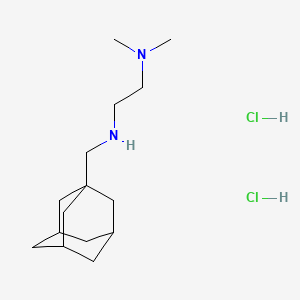![molecular formula C16H15FN2O5S B5219936 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid, also known as DFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFBA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac, which has been used in the treatment of various diseases, including cancer.
Applications De Recherche Scientifique
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. This compound has also been reported to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of 2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. This compound has been shown to selectively inhibit COX-2, which is overexpressed in various cancers and is involved in tumor growth and metastasis. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and enhance the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has been shown to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has several advantages for lab experiments, including its high purity, low toxicity, and simple synthesis method. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water, which can limit its application in some experiments. This compound can also be sensitive to light and air, which can affect its stability and purity.
Orientations Futures
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid has significant potential for further development in various fields, including cancer research, drug discovery, and material science. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Further studies should also investigate the efficacy and safety of this compound in animal models and clinical trials. This compound can also be used as a building block for the synthesis of functional materials with various applications, including drug delivery and imaging. Overall, this compound is a promising compound with significant potential for further research and development.
Méthodes De Synthèse
2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid is synthesized by the reaction of sulindac with 4-dimethylaminopyridine (DMAP) and N,N-dimethylformamide (DMF) under mild conditions. The reaction yields this compound as a white solid with a high purity of over 95%. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Propriétés
IUPAC Name |
2-[[5-(dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-19(2)25(23,24)10-7-8-13(17)12(9-10)15(20)18-14-6-4-3-5-11(14)16(21)22/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGJSKSNNOVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)


![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)




![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)